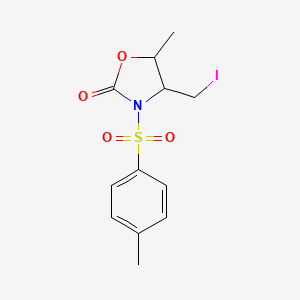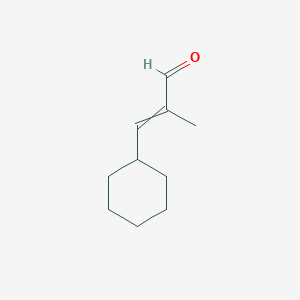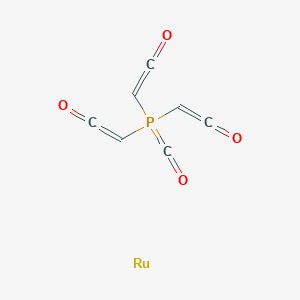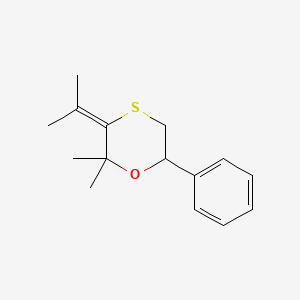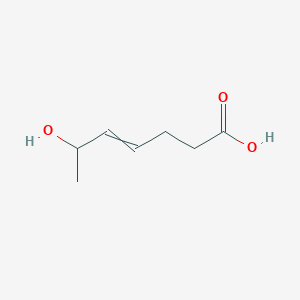
6-Hydroxyhept-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyhept-4-enoic acid is an organic compound with the molecular formula C7H12O3 It is a hydroxy acid with a double bond located at the fourth carbon atom and a hydroxyl group at the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyhept-4-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of ethyl 6-heptenoate using sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid . Another method includes the oxidation of 6-hepten-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and catalysts can enhance the efficiency and yield of the desired product. The choice of oxidizing agents and reaction conditions is crucial to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyhept-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form 6-hydroxyheptanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or other halogenating agents.
Major Products Formed:
Oxidation: 6-Oxohept-4-enoic acid or 6-oxoheptanoic acid.
Reduction: 6-Hydroxyheptanoic acid.
Substitution: 6-Chlorohept-4-enoic acid or 6-bromohept-4-enoic acid.
Scientific Research Applications
6-Hydroxyhept-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 6-Hydroxyhept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions. For instance, it can act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that can modulate cellular functions .
Comparison with Similar Compounds
6-Heptenoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxyheptanoic acid: Lacks the double bond, affecting its reactivity and applications.
4-Hydroxyhept-6-enoic acid: Has the hydroxyl group and double bond at different positions, leading to different chemical properties and reactivity.
Uniqueness: 6-Hydroxyhept-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical reactivity and versatility in various applications. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry.
Properties
CAS No. |
105728-84-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-hydroxyhept-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2,4,6,8H,3,5H2,1H3,(H,9,10) |
InChI Key |
VPUPJGTWCSYLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
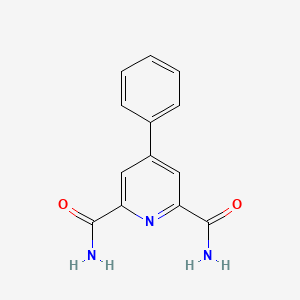
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

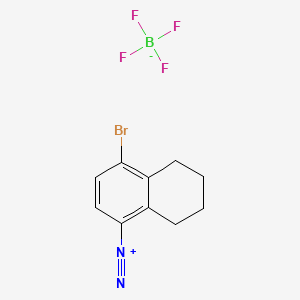
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
